molecular formula C9H18N2O3 B2650230 tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate CAS No. 1821725-17-0

tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate

Cat. No. B2650230
CAS RN: 1821725-17-0
M. Wt: 202.254
InChI Key: RHTSOFOGPVTVGP-LURJTMIESA-N
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Description

The compound “tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate” seems to be a type of carbamate. Carbamates are organic compounds derived from carbamic acid . They are used in a variety of applications, including as pesticides and pharmaceuticals .


Synthesis Analysis

Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, and avoids over-alkylation of the carbamate .


Chemical Reactions Analysis

Carbamates undergo a variety of reactions. For example, they can be formed in situ and subsequently reacted with substituted phenols . They can also be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

Carbamates like tert-Butyl carbamate are typically solid at room temperature . They are soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Mechanism of Action

The mechanism of action of carbamates involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, and decarboxylation of the carbamic acid resulting in the free amine .

Safety and Hazards

Carbamates should not be released into the environment . In case of accidental release, personal protective equipment should be used, and dust formation should be avoided .

Future Directions

The future directions for carbamates could involve further exploration of their synthesis and reactions. For example, new catalysts could be developed to improve the efficiency of carbamate synthesis .

properties

IUPAC Name

tert-butyl N-[(2S)-4-amino-4-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTSOFOGPVTVGP-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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